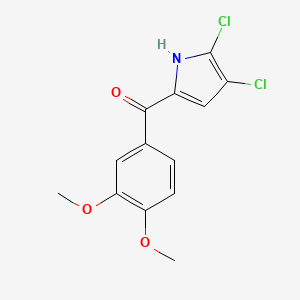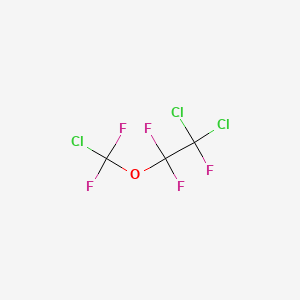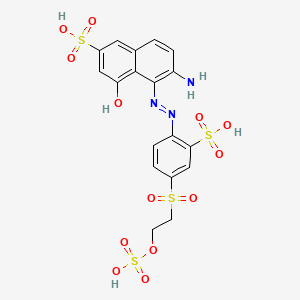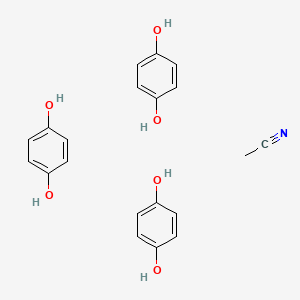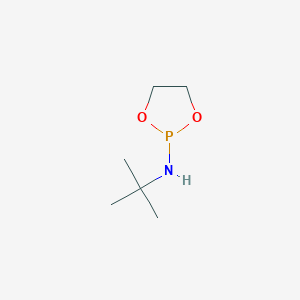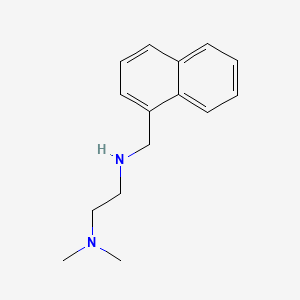![molecular formula C15H14O3S B14660610 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid CAS No. 51723-74-1](/img/structure/B14660610.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 3-methoxythiophenol with 2-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学的研究の応用
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-(Methylsulfanyl)phenylacetic acid
- Phenylacetic acid
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
51723-74-1 |
|---|---|
分子式 |
C15H14O3S |
分子量 |
274.3 g/mol |
IUPAC名 |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c1-18-12-6-4-7-13(10-12)19-14-8-3-2-5-11(14)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |
InChIキー |
PARQKJJTQCMCQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


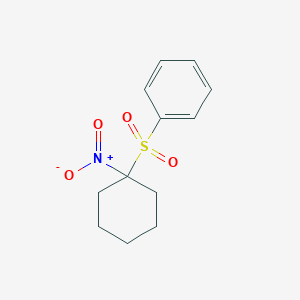

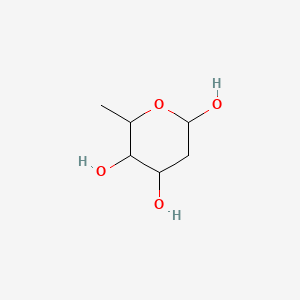
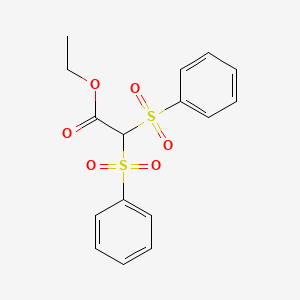

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
